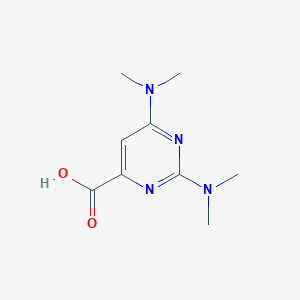

2,4-Bis(dimethylamino)pyrimidine-6-carboxylic acid

Description

2,4-Bis(dimethylamino)pyrimidine-6-carboxylic acid (CAS: 386715-39-5) is a pyrimidine derivative with a carboxylic acid group at position 6 and two dimethylamino substituents at positions 2 and 3. Its molecular formula is C₉H₁₄N₄O₂, with a molecular weight of 210.23 g/mol, and it exhibits a melting point of 164–168°C . The compound is commercially available for research and industrial applications, as indicated by its inclusion in catalogs from suppliers such as Chongqing Chemdad Co. and Shanghai PI Chemicals Ltd. . The dimethylamino groups enhance solubility and electronic properties, while the carboxylic acid moiety allows for further functionalization, making it a versatile intermediate in medicinal and agrochemical synthesis.

Properties

IUPAC Name |

2,6-bis(dimethylamino)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c1-12(2)7-5-6(8(14)15)10-9(11-7)13(3)4/h5H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPRJVXKQCFURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=C1)C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370767 | |

| Record name | 2,4-Bis(dimethylamino)pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386715-39-5 | |

| Record name | 2,6-Bis(dimethylamino)-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=386715-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Bis(dimethylamino)pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials : The synthesis typically starts from pyrimidine derivatives that allow selective functionalization, such as 2,4,6-trichloropyrimidine or pyrimidine-6-carboxylic acid precursors.

Introduction of Dimethylamino Groups : The 2 and 4 positions on the pyrimidine ring are substituted with dimethylamino groups via nucleophilic aromatic substitution reactions using dimethylamine. This step requires controlled conditions to achieve selective substitution without affecting the carboxylic acid group at position 6.

Carboxylation : The carboxylic acid group at position 6 can be introduced either by starting from a pyrimidine-6-carboxylic acid derivative or by oxidation of a methyl group at position 6, depending on the synthetic strategy.

Reaction Conditions : These substitution reactions are typically conducted under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of a base to facilitate nucleophilic substitution.

Industrial Production Methods

Batch or Continuous Flow Reactors : For large-scale production, the synthesis is performed in batch reactors or continuous flow systems to optimize yield and purity.

Catalysts and Reagents : Catalysts such as zinc chloride (ZnCl2) or other Lewis acids may be employed to enhance reaction rates and selectivity during substitution steps.

Process Optimization : Parameters such as temperature (typically 70–120 °C), reaction time, and pH are tightly controlled to maximize yield and minimize by-products.

Workup and Purification : After the reaction, the mixture is typically quenched with water, followed by extraction with organic solvents like ethyl acetate. The crude product is purified by silica gel chromatography or recrystallization.

Representative Synthetic Scheme

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2,4,6-Trichloropyrimidine + Dimethylamine | Nucleophilic aromatic substitution at 2,4 positions | Formation of 2,4-bis(dimethylamino)-6-chloropyrimidine |

| 2 | Hydrolysis or carboxylation at position 6 | Conversion of 6-chloro to carboxylic acid | Formation of this compound |

| 3 | Purification (chromatography/recrystallization) | Removal of impurities | Pure target compound |

This route leverages the availability of 2,4,6-trichloropyrimidine, which can be prepared from barbituric acid and phosphorus oxychloride (POCl3) under controlled conditions, as described in related patented processes.

Chemical Reaction Analysis

Nucleophilic Aromatic Substitution (SNAr) : The key step is the substitution of chlorine atoms on the pyrimidine ring by dimethylamine nucleophiles. This reaction is facilitated by the electron-deficient nature of the pyrimidine ring.

Hydrolysis or Carboxylation : The chlorine atom at position 6 is replaced by a carboxylic acid group either through hydrolysis or oxidation methods, depending on the starting intermediate.

Reaction Conditions : The substitution reactions typically require elevated temperatures (70–120 °C) and polar solvents to dissolve reactants and facilitate nucleophilic attack.

Common Reagents : Dimethylamine (as a gas or aqueous solution), bases such as triethylamine or diisopropylethylamine to scavenge HCl formed, and solvents like DMF or DMSO.

Data Table: Summary of Preparation Parameters

| Parameter | Description | Typical Conditions/Values |

|---|---|---|

| Starting material | 2,4,6-Trichloropyrimidine or pyrimidine-6-carboxylic acid | Commercially available or synthesized from barbituric acid |

| Nucleophile | Dimethylamine | Excess, aqueous or gaseous form |

| Solvent | DMF, DMSO, or similar polar aprotic solvents | Ensures solubility and reaction efficiency |

| Temperature | 70–120 °C | Reflux or controlled heating |

| Reaction time | 4–24 hours | Depending on scale and conditions |

| Catalyst | ZnCl2 or Lewis acids (optional) | To enhance substitution rates |

| Workup | Aqueous quench, extraction with ethyl acetate | To isolate crude product |

| Purification | Silica gel chromatography or recrystallization | To obtain pure compound |

| Yield | 70–85% (reported in related pyrimidine syntheses) | High yield achievable with optimized conditions |

Research Findings and Notes

The synthesis of pyrimidine derivatives with dimethylamino substituents is well-documented and often employs nucleophilic aromatic substitution on halogenated pyrimidines.

Industrial methods for preparing 2,4,6-trichloropyrimidine, a key intermediate, involve reaction of barbituric acid with phosphorus oxychloride, sometimes with catalysts like dimethylaniline, achieving yields around 85%.

The substitution of chlorine atoms at positions 2 and 4 by dimethylamine is facilitated by the electron-deficient pyrimidine ring, allowing selective introduction of the dimethylamino groups without disturbing the carboxylic acid at position 6.

Purification techniques such as silica gel chromatography using dichloromethane/methanol mixtures are effective for isolating the target compound in high purity.

The process conditions must be optimized to avoid over-substitution or side reactions, particularly when scaling up for industrial production.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(dimethylamino)pyrimidine-6-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure.

Substitution: : Substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Medicinal Chemistry

2,4-Bis(dimethylamino)pyrimidine-6-carboxylic acid has shown potential as a therapeutic agent due to its biological activities:

- Anticancer Activity : Studies indicate that this compound exhibits significant cytotoxic effects against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), with an IC50 value of approximately 0.126 μM. It demonstrates selectivity for cancer cells while sparing normal cells, highlighting its potential as a targeted therapy .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. It has shown minimal inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL against Gram-positive bacteria, indicating strong antibacterial activity .

- Anti-inflammatory Effects : Related pyrimidine derivatives have demonstrated the ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. This positions them as candidates for treating inflammatory diseases .

Biochemical Research

The compound serves as a valuable probe in biological studies to investigate cellular processes:

- Kinase Inhibition : It has been identified as an inhibitor of specific kinases, such as PfGSK3 and PfPK6, which are relevant targets in malaria treatment due to their roles in the life cycle of Plasmodium falciparum .

Industrial Applications

In addition to its biological applications, this compound is utilized in the production of various industrial chemicals and materials:

- Synthesis Building Block : It acts as a building block for synthesizing more complex organic compounds, which can be used in pharmaceuticals and agrochemicals.

Case Study 1: Antimalarial Activity

A study demonstrated that this compound effectively inhibited PfGSK3 and PfPK6 kinases at concentrations as low as 97 nM. This dual inhibition mechanism positions it as a promising candidate for developing new antimalarial therapies.

Case Study 2: Antimicrobial Testing

In systematic evaluations, derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria with MIC values indicating strong efficacy. This highlights its potential role in addressing antibiotic resistance issues .

Case Study 3: Cancer Cell Line Studies

Research involving MDA-MB-231 cells showed that treatment with this compound led to a notable reduction in cell viability while sparing normal cells significantly. This selectivity underscores its potential utility in cancer therapeutics .

Mechanism of Action

The mechanism by which 2,4-Bis(dimethylamino)pyrimidine-6-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent types, positions, and functional groups, leading to variations in physicochemical properties and biological activities. Key examples include:

Biological Activity

2,4-Bis(dimethylamino)pyrimidine-6-carboxylic acid, with the CAS number 386715-39-5, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N4O2. The compound's structure includes two dimethylamino groups at the 2 and 4 positions of the pyrimidine ring and a carboxylic acid group at the 6 position. This arrangement enhances its solubility and reactivity, making it a valuable candidate for drug development.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound has shown potential as an inhibitor of specific kinases, which are critical in cellular signaling pathways. For instance, it has been reported to exhibit inhibitory effects on PfGSK3 and PfPK6 kinases, which are relevant targets in the treatment of malaria due to their role in the life cycle of Plasmodium falciparum .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidines, including this compound, possess significant antimicrobial properties. These compounds have been evaluated against various bacterial strains, showing promising results in inhibiting growth with minimal inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL against Gram-positive bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it inhibits cell proliferation in cancer cell lines such as MDA-MB-231 (a triple-negative breast cancer cell line) with an IC50 value of approximately 0.126 μM. Notably, it exhibited a favorable selectivity profile, demonstrating a significantly lower toxicity against non-cancerous cells .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has been linked to anti-inflammatory effects. Studies indicate that related pyrimidine derivatives can inhibit cyclooxygenase-2 (COX-2) activity effectively, positioning them as potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimalarial Activity : A study identified this compound as a dual inhibitor against PfGSK3 and PfPK6 kinases. The compound exhibited effective inhibition at concentrations as low as 97 nM against these targets .

- Antimicrobial Testing : In a systematic evaluation of pyrimidine derivatives against bacterial strains, compounds similar to this compound demonstrated significant antibacterial activity with MIC values indicating strong efficacy .

- Cancer Cell Line Studies : Research involving MDA-MB-231 cells showed that treatment with this compound led to a notable reduction in cell viability while sparing normal cells significantly .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to other pyrimidine derivatives:

| Compound | Activity Type | IC50/MIC Values | Notes |

|---|---|---|---|

| This compound | Anticancer | IC50 = 0.126 μM | Selective against cancer cells |

| Related Pyrimidines | Antimicrobial | MIC = 0.25–1 μg/mL | Effective against Gram-positive bacteria |

| Pyrimidine Derivatives | Anti-inflammatory | IC50 = 0.04 μmol (COX-2) | Comparable efficacy to celecoxib |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4-Bis(dimethylamino)pyrimidine-6-carboxylic acid, and how are intermediates characterized?

- The compound is synthesized via nucleophilic substitution reactions using phosphoric triamide (HMPT) under reflux conditions. Key intermediates, such as 1-alkyl quaternary ammonium derivatives, are formed by reacting primary alkyl halides with the parent pyrimidine structure. Characterization employs -NMR (400–500 MHz) and -NMR (125 MHz) in DMSO-, with TLC (Silufol UV-254 plates) for monitoring reaction progress and purity .

Q. Which analytical methods are recommended for confirming the structural integrity of this compound?

- High-resolution NMR spectroscopy (APT experiments for assignments) and elemental analysis are standard. For example, -NMR chemical shifts for dimethylamino groups typically appear at δ 2.8–3.2 ppm, while carboxylic acid protons resonate near δ 12–14 ppm. TLC with UV detection ensures purity, and mass spectrometry (not explicitly referenced but inferred) may supplement structural confirmation .

Q. How can aqueous solubility be experimentally determined for this compound?

- While direct solubility data for this compound is unavailable, analogous pyrimidine derivatives are assessed via shake-flask methods in buffered solutions (pH 1–7.4) at 25°C. Solubility parameters (e.g., logP) can be estimated using computational tools like PubChem or experimentally validated via HPLC with a C18 column .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Key parameters include temperature (e.g., 100°C for iodination reactions), stoichiometry (e.g., 2:1 iodine-to-substrate ratio), and catalyst choice (e.g., sodium acetate for acid-mediated cyclization). Post-reaction purification via NaSO treatment removes excess iodine, and recrystallization from ethanol enhances purity .

Q. What strategies resolve contradictions in NMR data for dimethylamino-substituted pyrimidines?

- Discrepancies in -NMR assignments (e.g., carbons adjacent to dimethylamino groups) arise from solvent effects or tautomerism. Use deuterated solvents (DMSO-) and variable-temperature NMR to stabilize rotamers. APT experiments differentiate CH, CH, and quaternary carbons, while 2D NMR (e.g., HSQC, HMBC) clarifies connectivity .

Q. How can computational modeling predict the biological activity of derivatives of this compound?

- Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., cyclooxygenase for anti-inflammatory activity) identifies binding affinities. QSAR models correlate substituent effects (e.g., electron-withdrawing groups at position 6) with bioactivity. In vitro assays (e.g., COX inhibition) validate predictions .

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

- Implement Design of Experiments (DoE) to optimize variables (temperature, stirring rate, reagent addition rate). Process Analytical Technology (PAT), such as in-line FTIR, monitors reaction progress in real time. Accelerated stability studies (40°C/75% RH) identify degradation pathways, guiding storage protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.